(5Z)-3-(3-chlorophenyl)-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16330805
Molecular Formula: C15H9ClN2OS2
Molecular Weight: 332.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H9ClN2OS2 |
|---|---|
| Molecular Weight | 332.8 g/mol |
| IUPAC Name | (5Z)-3-(3-chlorophenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C15H9ClN2OS2/c16-11-4-1-5-12(8-11)18-14(19)13(21-15(18)20)7-10-3-2-6-17-9-10/h1-9H/b13-7- |
| Standard InChI Key | KOGFOOUMABYCIX-QPEQYQDCSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Introduction
The compound (5Z)-3-(3-chlorophenyl)-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of heterocyclic compounds. These molecules are recognized for their versatile pharmacological properties and structural adaptability. The thiazolidin-4-one ring system serves as a privileged scaffold in medicinal chemistry, offering opportunities for structural modifications to enhance biological activities such as anticancer, antimicrobial, antioxidant, and anti-inflammatory properties .
Structural Features
The compound consists of:
-
A thiazolidin-4-one core, which is a five-membered heterocyclic ring containing sulfur and nitrogen.
-
A chlorophenyl group at position 3, contributing to hydrophobic interactions and potential binding affinity in biological systems.
-
A pyridinylmethylidene group at position 5, which can enhance electron delocalization and interact with biological targets through hydrogen bonding or π-stacking.
-
A thioxo group at position 2, which may influence the compound's reactivity and bioactivity.
This specific combination of substituents suggests that the compound has potential for multitarget activity in drug development.
Synthesis
The synthesis of thiazolidin-4-one derivatives typically involves cyclization reactions between thioureas and α-haloketones or aldehydes. The (5Z)-configuration of the compound implies stereoselective synthesis to control the geometry around the double bond. Advanced synthetic methods such as microwave-assisted reactions or catalysis may be employed to improve yields and selectivity .
Biological Activities
Thiazolidin-4-one derivatives, including this compound, have demonstrated a wide range of biological activities due to their ability to interact with diverse molecular targets:
The presence of electron-withdrawing (chlorophenyl) and electron-donating (pyridinylmethylidene) groups enhances the compound's interaction with biological targets.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques are employed:
-
NMR Spectroscopy (¹H and ¹³C): Identifies chemical shifts corresponding to functional groups.
-
Mass Spectrometry (MS): Confirms molecular weight.
-
Infrared Spectroscopy (IR): Detects characteristic vibrations for functional groups like C=S and C=N.
-
X-Ray Crystallography: Determines stereochemistry and molecular geometry.
Applications in Drug Development
Due to its promising bioactivity profile, the compound is being explored in multiple therapeutic areas:
-
Cancer Therapy: Potential as a multi-target enzyme inhibitor with reduced side effects compared to traditional chemotherapy .
-
Antimicrobial Agents: Effective against resistant bacterial strains by targeting essential enzymes .
-
Anti-inflammatory Drugs: Inhibits pathways involved in chronic inflammatory diseases such as arthritis .
Challenges and Future Directions
While the compound shows promise, challenges remain:
-
Limited bioavailability due to poor solubility or metabolic instability.
-
Potential off-target effects leading to toxicity.
Future research should focus on:
-
Prodrug strategies to enhance pharmacokinetics.
-
Structural optimization guided by computational modeling.
-
Preclinical studies to evaluate safety and efficacy profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume